REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[C:5]([Cl:10])=[CH:4][C:3]=1[NH2:11].[C:12](O)(=[O:16])[C:13](O)=[O:14].Cl>>[Cl:10][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[CH2:8][CH3:9])[NH:1][C:13](=[O:14])[C:12](=[O:16])[NH:11]2
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)CC)Cl)N
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
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Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
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Details
|
at reflux for 4.6 h
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Duration
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4.6 h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
|
FILTRATION
|
Details
|
the grey solid collected by filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
The solid was dried under reduced pressure at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2NC(C(NC2=CC1CC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |